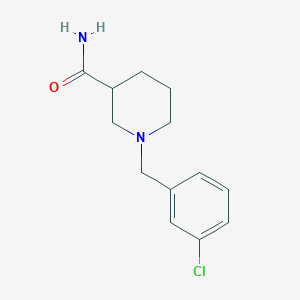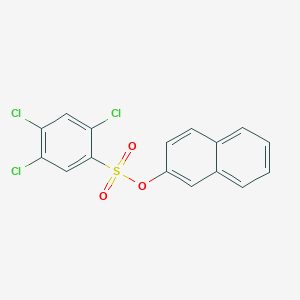
1-(3-chlorobenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-3-piperidinecarboxamide, also known as CPP, is a compound that has been of interest to researchers for its potential use in the field of neuroscience. CPP is a synthetic compound that has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Additionally, this paper will list future directions for research on CPP.
作用機序
1-(3-chlorobenzyl)-3-piperidinecarboxamide acts as a competitive antagonist at the NMDA receptor. It binds to the receptor at the same site as the neurotransmitter glutamate, preventing glutamate from binding and activating the receptor. This blockade of the NMDA receptor has been found to have a number of physiological effects.
Biochemical and Physiological Effects:
Blocking the NMDA receptor with 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have a number of physiological effects. For example, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to impair learning and memory in rats. Additionally, 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to have anxiogenic effects, meaning it increases anxiety in animal models.
実験室実験の利点と制限
One advantage of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the NMDA receptor. Because it only blocks this receptor, researchers can study the specific effects of NMDA receptor blockade without affecting other neurotransmitter systems. However, one limitation of using 1-(3-chlorobenzyl)-3-piperidinecarboxamide is that it has a relatively short half-life, meaning it is quickly metabolized and eliminated from the body.
将来の方向性
There are a number of future directions for research on 1-(3-chlorobenzyl)-3-piperidinecarboxamide. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers may investigate the potential therapeutic uses of 1-(3-chlorobenzyl)-3-piperidinecarboxamide in these and other disorders. Another area of research could be the development of new compounds based on 1-(3-chlorobenzyl)-3-piperidinecarboxamide that have improved pharmacokinetic properties and selectivity for the NMDA receptor. Finally, researchers may continue to investigate the biochemical and physiological effects of NMDA receptor blockade with 1-(3-chlorobenzyl)-3-piperidinecarboxamide to better understand the role of this receptor in normal and pathological processes.
合成法
The synthesis of 1-(3-chlorobenzyl)-3-piperidinecarboxamide was first described in a patent filed by Merck & Co. in 1988. The synthesis involves the reaction of 3-chlorobenzylamine with piperidine-3-carboxylic acid followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired 1-(3-chlorobenzyl)-3-piperidinecarboxamide product.
科学的研究の応用
1-(3-chlorobenzyl)-3-piperidinecarboxamide has been used extensively in neuroscience research as a tool to study the NMDA receptor. The NMDA receptor is involved in many important physiological processes, including learning and memory. 1-(3-chlorobenzyl)-3-piperidinecarboxamide has been found to selectively block the NMDA receptor, allowing researchers to study the role of this receptor in various physiological processes.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBBSBKGPNYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![{4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B4883437.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4883443.png)

![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)

![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)
